molecular formula C19H26N2O5S B14162953 Hydrocinchonidine sulfate CAS No. 78848-93-8

Hydrocinchonidine sulfate

Cat. No.: B14162953
CAS No.: 78848-93-8
M. Wt: 394.5 g/mol
InChI Key: JFIOPOZLTMPEKO-RSCAGPRVSA-N
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Description

Hydrocinchonidine sulfate is the sulfate salt of hydrocinchonidine, a hydrogenated derivative of cinchonidine, a naturally occurring alkaloid derived from Cinchona bark. Cinchonidine and its derivatives are structurally related to quinine and quinidine, with applications in medicinal chemistry, particularly as antimalarial and antiarrhythmic agents. This compound is characterized by its sulfate counterion, which enhances water solubility, a critical factor for bioavailability in therapeutic formulations .

Properties

CAS No.

78848-93-8

Molecular Formula

C19H26N2O5S

Molecular Weight

394.5 g/mol

IUPAC Name

(S)-[(2R)-5-ethyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrogen sulfate

InChI

InChI=1S/C19H24N2O.H2O4S/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h3-7,9,13-14,18-19,22H,2,8,10-12H2,1H3;(H2,1,2,3,4)/t13?,14?,18-,19+;/m1./s1

InChI Key

JFIOPOZLTMPEKO-RSCAGPRVSA-N

Isomeric SMILES

CCC1C[NH+]2CCC1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)[O-]

Canonical SMILES

CCC1C[NH+]2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrocinchonidine sulfate can be synthesized through the optical resolution of hydrocinchotoxine, which is derived from the photo-oxygenation of an indole derivative. The process involves several steps, including the stereoselective conversion of 3-ethylpiperidin-4-one into the desired intermediate, followed by optical resolution to obtain hydrocinchonidine .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of cinchona alkaloids from the bark of the cinchona tree, followed by chemical modification to obtain the desired compound. The extraction process includes treating the bark with solvents to isolate the alkaloids, which are then purified and chemically modified to produce this compound .

Chemical Reactions Analysis

Types of Reactions

Hydrocinchonidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quinoline derivatives, while reduction reactions may yield different hydroxy derivatives .

Comparison with Similar Compounds

This section provides a comparative analysis of hydrocinchonidine sulfate with structurally and functionally related sulfated alkaloids and pharmaceutical compounds.

Structural and Functional Analogues

Key compounds for comparison include:

  • Cinchonidine sulfate : The parent compound sulfate salt.
  • Quinine sulfate : A widely used antimalarial agent.
  • Quinidine sulfate : An antiarrhythmic and antimalarial agent.
  • Chondroitin sulfate: A glycosaminoglycan with applications in joint health.
  • Ceftolozane sulfate : A β-lactam antibiotic.
Table 1: Comparative Properties of this compound and Analogues
Compound Molecular Formula Primary Use Solubility (Water) Key Pharmacological Action Source/Reference
This compound C₁₉H₂₆N₂O₄S Antimalarial research High (due to sulfate) Not fully characterized Derived from cinchonidine
Cinchonidine sulfate C₁₉H₂₄N₂O₂·H₂SO₄ Antimalarial, chiral resolution Moderate to high Inhibits heme polymerization Cinchona alkaloids
Quinine sulfate (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O Antimalarial, muscle relaxant High Blocks plasmodial DNA replication USP standards
Quinidine sulfate C₂₀H₂₄N₂O₂·H₂SO₄·2H₂O Antiarrhythmic, antimalarial High Sodium channel blockade FDA-reviewed
Chondroitin sulfate (C₁₃H₂₁NO₁₅S)n Osteoarthritis treatment High Cartilage protection Dietary supplements
Ceftolozane sulfate C₂₃H₃₀N₁₂O₈S₂ Antibiotic (gram-negative infections) High Cell wall synthesis inhibition Structural data

Pharmacological and Chemical Distinctions

  • Antimalarial Activity :

    • This compound’s mechanism remains less studied compared to quinine and quinidine sulfates, which are well-documented for plasmodial heme detoxification inhibition .
    • Quinine sulfate exhibits broader clinical use but carries risks of cinchonism (tinnitus, nausea), whereas hydrocinchonidine’s safety profile is under-researched.
  • Solubility and Bioavailability :

    • Sulfate salts generally enhance aqueous solubility. For example, quinidine sulfate’s solubility (~1 g/100 mL) facilitates rapid absorption, a trait likely shared by this compound .
    • Chondroitin sulfate’s high molecular weight reduces systemic absorption, limiting its use to joint health, unlike low-MW alkaloid sulfates .
  • Ceftolozane sulfate’s β-lactam structure is mechanistically distinct, targeting bacterial cell walls rather than eukaryotic pathways .

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